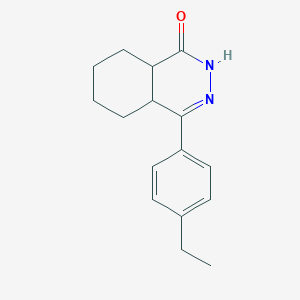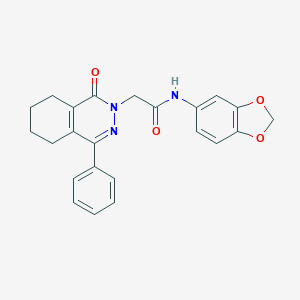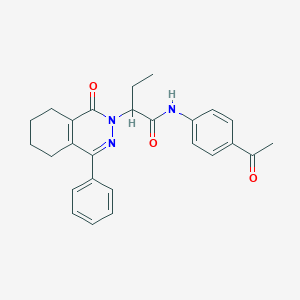
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate, also known as MBOPC, is a synthetic compound that has gained significant attention in the field of scientific research. MBOPC is a pyrrolidinecarboxylate derivative that has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, research has shown that 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate may exert its therapeutic effects through various pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has also been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and N-methyl-D-aspartate receptors.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. In cancer research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to induce apoptosis and inhibit cell proliferation through the activation of caspases and the inhibition of cyclin-dependent kinases. In Alzheimer's disease research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to reduce amyloid-beta accumulation and improve cognitive function through the inhibition of acetylcholinesterase and the modulation of N-methyl-D-aspartate receptors. In Parkinson's disease research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to protect dopaminergic neurons and improve motor function through the inhibition of oxidative stress and inflammation.
实验室实验的优点和局限性
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also limitations to using 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate in lab experiments, including its limited solubility in aqueous solutions and the need for further optimization of reaction conditions to improve yield and purity.
未来方向
There are several future directions for the research and development of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate. One direction is to investigate the potential therapeutic applications of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate in other diseases, including cardiovascular disease and diabetes. Another direction is to optimize the synthesis method of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate and to identify potential drug targets for its therapeutic applications.
合成方法
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-methoxyphenylacetic acid with benzylamine to form an amide intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate. The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been reported in several research articles, and the yield and purity of the final product have been optimized through various reaction conditions.
科学研究应用
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to improve cognitive function and reduce amyloid-beta accumulation. In Parkinson's disease research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to protect dopaminergic neurons and improve motor function.
属性
产品名称 |
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H21NO5 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-26-18-9-5-8-16(10-18)19(23)14-27-21(25)17-11-20(24)22(13-17)12-15-6-3-2-4-7-15/h2-10,17H,11-14H2,1H3 |
InChI 键 |
YVFLUNSIPOUOJU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)



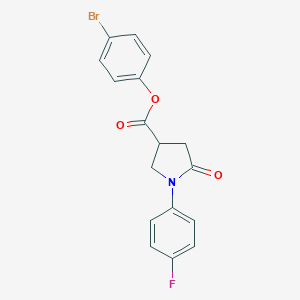

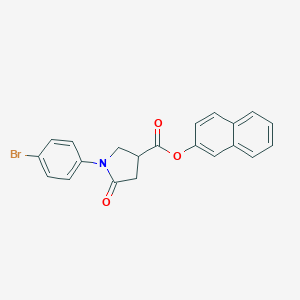
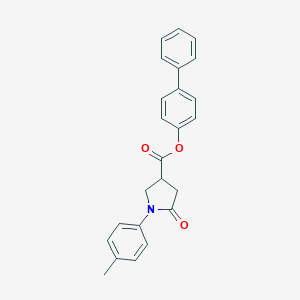

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)

